Guanidine, N,N',N''-tris(4-nitrophenyl)-
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Overview
Description
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- is a chemical compound with the molecular formula C19H14N6O6 and a molecular weight of 422.35 g/mol It is characterized by the presence of three 4-nitrophenyl groups attached to a central guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N,N’,N’'-tris(4-nitrophenyl)- can be achieved through a one-pot approach involving the reaction of N-chlorophthalimide, isocyanides, and amines . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions typically involve mild temperatures and the use of neutral alumina for purification .
Industrial Production Methods
While specific industrial production methods for guanidine, N,N’,N’'-tris(4-nitrophenyl)- are not widely documented, the general approach involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of imidazole groups by amines, providing a convenient access to the desired guanidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include aminophenyl derivatives, which can be further utilized in the synthesis of various heterocyclic compounds and other guanidine derivatives .
Scientific Research Applications
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of guanidine, N,N’,N’'-tris(4-nitrophenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound’s guanidine core can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The nitrophenyl groups can also participate in electron transfer processes, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to guanidine, N,N’,N’'-tris(4-nitrophenyl)- include:
- N,N’,N’'-tris(4-aminophenyl)guanidine
- N,N’,N’'-tris(4-methoxyphenyl)guanidine
- N,N’,N’'-tris(4-chlorophenyl)guanidine
Uniqueness
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- is unique due to the presence of three nitrophenyl groups, which impart distinct electronic and steric properties to the compound.
Properties
CAS No. |
18440-30-7 |
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Molecular Formula |
C19H14N6O6 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1,2,3-tris(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C19H14N6O6/c26-23(27)16-7-1-13(2-8-16)20-19(21-14-3-9-17(10-4-14)24(28)29)22-15-5-11-18(12-6-15)25(30)31/h1-12H,(H2,20,21,22) |
InChI Key |
CDBWRGOFBAPWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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